Positional Isomerism: C3-Substituted Morpholine vs. C2-Substituted Morpholine — Regiochemical Vector Differentiation
The target compound (CAS 2731007-87-5) bears the β-keto ethyl ester substituent at the morpholine C3 position, whereas its closest positional isomer (CAS 887987-66-8) carries the identical substituent at the C2 position. Although both regioisomers share the molecular formula C14H23NO6 and a molecular weight of 301.34 g·mol⁻¹, the 2-isomer exhibits a computed LogP of 1.0825 and a polar surface area (PSA) of 82.14 Ų . The C3 regioisomer places the reactive β-keto ester handle at a geometrically distinct vector relative to the morpholine ring nitrogen and oxygen atoms, a feature that the Systematic Chemical Diversity (SCD) framework identifies as essential for generating non-redundant chemical space coverage in fragment screening libraries [1]. In the SCD morpholine matrix, 2,3-, 2,5-, 2,6- and 3,2-, 3,5-, 3,6-regiochemical variants produce unique three-dimensional vector coverage that cannot be achieved by a single regioisomer alone [2].
| Evidence Dimension | Substitution position on morpholine ring (C3 vs. C2) and resulting exit vector geometry |
|---|---|
| Target Compound Data | C3-substituted morpholine; β-keto ester at morpholine 3-position (CAS 2731007-87-5); SMILES: CCOC(=O)CC(=O)C1COCCN1C(=O)OC(C)(C)C |
| Comparator Or Baseline | C2-substituted morpholine isomer (CAS 887987-66-8); β-keto ester at morpholine 2-position; LogP = 1.0825, PSA = 82.14 Ų |
| Quantified Difference | Positional isomerism (C3 vs. C2 attachment); computed LogP for 2-isomer = 1.0825; target compound LogP data not available from the same source; SCD framework establishes that C3 and C2 regioisomers are non-interchangeable for SAR purposes [2] |
| Conditions | Computed physicochemical properties (ChemSrc database); synthetic accessibility and vector analysis per SCD methodology (Tang et al., 2024) |
Why This Matters
Procurement of the correct regioisomer is essential because C2- and C3-substituted morpholines direct pendant groups along different spatial trajectories, leading to divergent biological target engagement and non-overlapping intellectual property space in drug discovery programs.
- [1] Tang S.A. et al. Expanding Complex Morpholines Using Systematic Chemical Diversity. Organic Letters, 2024, 26(17), 3493–3497. DOI: 10.1021/acs.orglett.4c00528. View Source
- [2] Tang S.A. et al. (2024) — SCD morpholine matrix: 24 diverse substituted morpholines varying in regiochemistry (2,3-, 2,5-, 2,6- and 3,2-, 3,5-, 3,6-) and stereochemistry. View Source
